7-Methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of monoperphthalic acid as an oxidizing agent to convert 8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene into the desired product . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Monoperphthalic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with monoperphthalic acid can yield 2-oxo-3-hydroxy-1,3-diphenylpropyl derivatives .
Scientific Research Applications
7-Methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, its derivatives may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects .
Comparison with Similar Compounds
- 7-Methoxy-4a-methyl-4,4a,5,6,11,12-hexahydro-3H-chrysen-2-one
- 1-Methoxy-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
Comparison: Compared to similar compounds, 7-Methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific ring structure and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, its methoxy group at the 7-position and the hexahydrochromen ring system provide specific steric and electronic properties that influence its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C10H14O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h4-5,7-8,10H,2-3,6H2,1H3 |
InChI Key |
VLUXUIATKXHYPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2C(C1)OC=CC2=O |
Origin of Product |
United States |
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